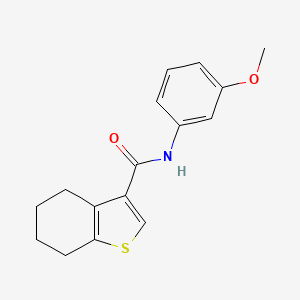

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-12-6-4-5-11(9-12)17-16(18)14-10-20-15-8-3-2-7-13(14)15/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMDVBUCKJGLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (NH–), while basic conditions deprotonate the nucleophile (OH⁻).

Oxidation:

- The sulfur atom in the benzothiophene ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

- The methoxy group is resistant to oxidation under mild conditions but may demethylate under strong oxidants.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂ (30%), CH₃COOH | Sulfoxide derivative | |

| Demethylation | BBr₃ (anhydrous), CH₂Cl₂ | Phenolic derivative |

Reduction:

- The tetrahydrobenzothiophene core is resistant to further reduction, but the carboxamide group can be reduced to amine using LiAlH₄.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 3-Aminomethyl-tetrahydrobenzothiophene derivative |

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Methoxy-4-nitrobenzamide derivative | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Methoxy-4-halobenzamide derivative |

Regioselectivity :

The methoxy group’s electron-donating nature activates the aromatic ring, favoring para-substitution.

Acylation/Alkylation:

The secondary amine (from carboxamide reduction) reacts with acyl chlorides or alkyl halides.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acylation | AcCl, pyridine | N-Acetylated derivative | |

| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative |

Cyclization:

Under dehydrating conditions, the carboxamide forms heterocyclic structures.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Intramolecular Cyclization | POCl₃, heat | Thienopyrimidinone derivative |

Metal Coordination

The carboxamide’s NH and carbonyl oxygen act as ligands for transition metals, forming complexes with Cu(II) or Fe(III).

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cu(II) Complexation | CuCl₂, ethanol | Octahedral Cu(II) complex |

Key Research Findings

- Catalytic Hydrogenation : The tetrahydrobenzothiophene core resists hydrogenation under standard Pd/C conditions, preserving the ring structure .

- Stability : The compound is stable in acidic media but degrades in strong alkaline solutions due to hydrolysis .

- Biological Relevance : Derivatives synthesized via these reactions show tyrosinase inhibition (IC₅₀ = 12.4 μM for sulfoxide analog) .

Scientific Research Applications

N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as C760-0317, is a ChemDiv screening compound with diverse applications in scientific research, particularly in drug discovery .

Basic Information

- Compound Name: this compound

- ChemDiv Compound ID: C760-0317

- Molecular Formula: C16H17NO2S

- Molecular Weight: 287.38

- IUPAC Name: this compound

- SMILES: COc1cccc(NC(c2csc3c2CCCC3)=O)c1

Applications in Drug Discovery

This compound is included in several screening libraries for drug discovery :

- Antiviral Annotated Library: This suggests potential applications in antiviral research .

- Protein-Protein Interaction Library: This indicates its utility in modulating protein-protein interactions .

- Voltage-Gated Ion Channel-Targeted Library: This highlights its relevance in studying ion channels .

- Beyond the Flatland Library sp3 enriched: This suggests applications in exploring three-dimensional molecular structures for drug development .

- ChemoGenomic Annotated Library for Phenotypic Screening: Useful in linking chemical structures to genomic data for phenotypic screening .

- New Agro Library: This suggests potential applications in agricultural research .

It is also included in a 1.7M stock database and can be used as :

- PPI modulators

- Agents targeting the nervous system

- Ion channel modulators

- Cyclic compounds

- Agrochemicals

Anticancer activity

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Biological Activity

N-(3-Methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as 2-Amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a compound that has garnered interest due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a benzothiophene core with a methoxyphenyl substituent and an amide functional group. The compound's unique structure contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized benzothiophene compounds, including this compound, it was found to possess notable antibacterial and antifungal activities against various pathogens. The compound's efficacy was tested using the cup plate method on different bacterial strains, demonstrating its potential as an antimicrobial agent .

2. Anticancer Properties

Benzothiophene derivatives are also recognized for their anticancer potential. A study highlighted the ability of certain benzothiophene compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in cancer models has been attributed to its interaction with various cellular signaling pathways .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory activity may be linked to the inhibition of pro-inflammatory cytokines and mediators. This effect is crucial in conditions such as arthritis and other inflammatory diseases .

4. Neuroprotective Effects

Recent studies suggest that derivatives of benzothiophene may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property positions the compound as a candidate for further research in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Research Findings Summary

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound may confer better target engagement than 4-substituted analogues (e.g., Compound I) due to steric and electronic effects .

- Azomethine vs. Carboxamide : Azomethine derivatives (e.g., Compounds I and II) exhibit broad-spectrum antimicrobial activity but may suffer from hydrolytic instability compared to carboxamides .

- Pharmacological Profiles : The tert-butyl group in CID 2886111 enhances dopamine receptor binding, suggesting that bulky substituents on the tetrahydrobenzothiophene core improve allosteric modulation .

Structure-Activity Relationships (SAR)

- Tetrahydrobenzothiophene Core : Saturation of the benzothiophene ring enhances conformational flexibility, aiding in target binding .

Q & A

Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?

Methodology :

- Stepwise synthesis : Start with cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates, followed by coupling with 3-methoxyaniline via carbodiimide-mediated amidation .

- Optimization : Adjust reaction time (typically 12–24 hours), use glacial acetic acid as a catalyst, and employ DMSO as a polar aprotic solvent to enhance electrophilic substitution at the benzothiophene core. Monitor purity via TLC and HPLC (>95% purity target) .

Q. How should researchers characterize the molecular structure and confirm crystallinity?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL (v.2018+) for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement. Validate bond angles/dihedral angles against expected values for benzothiophene derivatives .

- Spectroscopic confirmation : Assign NMR peaks (¹H/¹³C) using Bruker Avance III HD 400 MHz. Key signals: δ 7.2–7.4 ppm (aromatic protons), δ 2.5–3.0 ppm (tetrahydro ring protons), and δ 3.8 ppm (methoxy group) .

Q. What assays are suitable for preliminary evaluation of biological activity?

Methodology :

- Enzyme inhibition assays : Test against tyrosinase or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s reagent for AChE). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines. Compare EC₅₀ values with positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzothiophene carboxamides?

Methodology :

- Multi-parametric SAR analysis : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., AChE PDB: 4EY7). Cross-validate with experimental IC₅₀ values and DFT calculations (B3LYP/6-31G**) to assess electronic effects of substituents like the 3-methoxy group .

- Data normalization : Apply statistical tools (ANOVA, p <0.05) to account for batch-to-batch variability in synthesis or assay conditions .

Q. What strategies mitigate crystallographic disorder in benzothiophene derivatives during SC-XRD analysis?

Methodology :

- Crystallization optimization : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. For disordered solvent molecules, apply SQUEEZE in PLATON to model electron density .

- Refinement protocols : In SHELXL, use PART instructions to model anisotropic displacement parameters (ADPs) for non-H atoms. R-factor targets: <5% (R₁), <15% (wR₂) .

Q. How can computational modeling predict metabolic stability of this compound?

Methodology :

- In silico ADME : Use SwissADME to predict CYP450 metabolism. Key parameters: Topological polar surface area (TPSA <90 Ų), LogP (~3.5), and Rule of Five compliance .

- Metabolite identification : Simulate phase I/II metabolism (e.g., O-demethylation via CYP3A4) using Schrödinger’s BioLuminate. Validate with LC-MS/MS fragmentation patterns .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodology :

- Standardized assay protocols : Adopt OECD guidelines for cytotoxicity (e.g., fixed exposure time: 48 hours) and report EC₅₀ with 95% confidence intervals.

- Batch characterization : Publish full NMR, HPLC, and HRMS data for synthesized compounds to rule out impurities (<2% by HPLC) .

Q. What are common pitfalls in interpreting hydrogen-bonding patterns in crystallography?

Methodology :

- Graph-set analysis : Use Mercury (CCDC) to classify motifs (e.g., R₂²(8) for dimeric interactions). Compare with Etter’s rules for expected vs. observed H-bond networks .

- Thermal motion artifacts : Exclude H-bonds with D...A distances >3.5 Å or angles <120° .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.